Linolenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

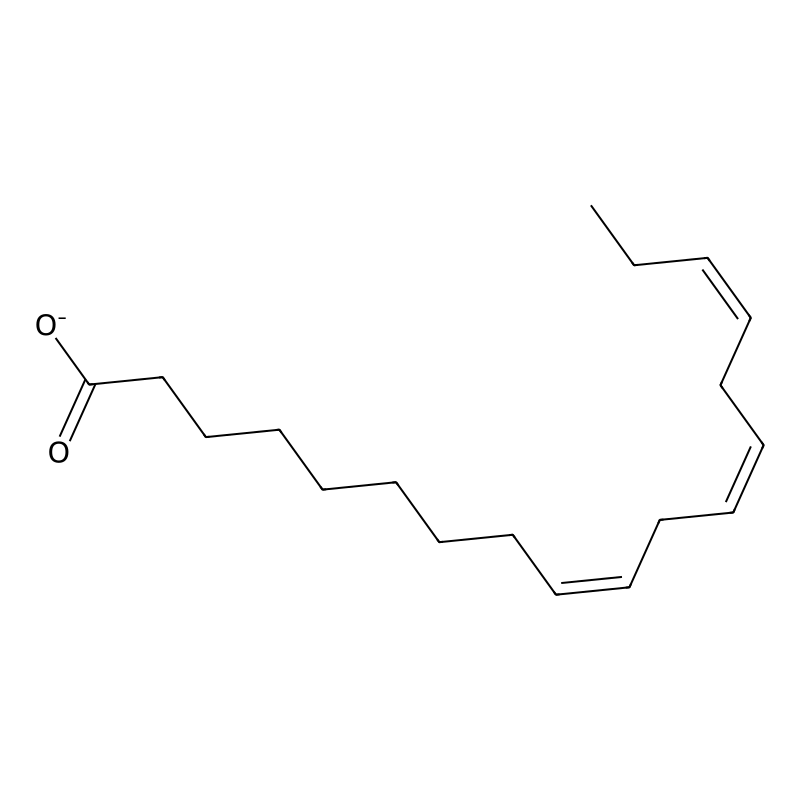

Alpha-linolenic acid (ALA) is an 18-carbon, polyunsaturated omega-3 fatty acid featuring three cis double bonds (18:3 n-3). As a highly reactive carboxylic acid, it serves as a critical raw material in both industrial polymer chemistry and advanced biopharmaceutical lipid synthesis. Its triple-unsaturated aliphatic tail imparts exceptional conformational flexibility and high reactivity toward oxidative crosslinking and enzymatic desaturation [1]. For procurement professionals, ALA is typically sourced as a high-purity neat oil or formulated with specific antioxidants, requiring strict cold-chain logistics and inert-atmosphere handling to maintain its functional integrity prior to downstream processing and formulation [2].

Substituting alpha-linolenic acid with closely related C18 fatty acids like linoleic acid (18:2 n-6) or oleic acid (18:1 n-9) fundamentally alters end-product performance and processability. In industrial coatings, the loss of a single double bond (as in linoleic acid) drastically reduces the iodine value, preventing rapid oxidative polymerization and resulting in soft, non-drying films [1]. In biopharmaceutical lipid nanoparticle (LNP) formulations, substituting ALA-derived tails with linoleyl tails reduces membrane fusogenicity, directly impairing endosomal escape and nucleic acid transfection efficiency [2]. Furthermore, in biological systems, ALA and linoleic acid are metabolically distinct; they compete for the same desaturase enzymes, meaning generic substitution will completely invert the downstream lipid profile from anti-inflammatory omega-3 to pro-inflammatory omega-6 pathways [3].

References

- [1] Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology (3rd ed.). Wiley-Interscience. Drying oil kinetics.

- [2] Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475.

- [3] Burdge, G. C., & Calder, P. C. (2005). Conversion of alpha-linolenic acid to longer-chain polyunsaturated fatty acids in human adults. Reproduction Nutrition Development, 45(5), 581-597.

Oxidative Polymerization and Crosslink Density in Alkyd Resins

The degree of unsaturation dictates the curing kinetics of fatty acid-modified resins. Alpha-linolenic acid possesses three non-conjugated double bonds, yielding a theoretical iodine value of approximately 274 g I2/100g. In contrast, linoleic acid (two double bonds) has an iodine value of ~181 g I2/100g, and oleic acid is ~90 g I2/100g [1]. This high iodine value allows ALA to act as a highly effective 'drying' agent, rapidly forming crosslinked networks via atmospheric oxygen.

| Evidence Dimension | Iodine Value (Degree of Unsaturation) |

| Target Compound Data | ~274 g I2/100g (Alpha-Linolenic acid) |

| Comparator Or Baseline | ~181 g I2/100g (Linoleic acid) |

| Quantified Difference | ~50% higher iodine value, enabling rapid oxidative crosslinking |

| Conditions | Standard titrimetric iodine value determination for fatty acids |

Essential for formulating fast-drying alkyd resins and varnishes where lower-unsaturation fatty acids fail to cure rapidly.

Autoxidation Kinetics and Handling Requirements

The presence of four bis-allylic hydrogen atoms in alpha-linolenic acid makes it highly susceptible to autoxidation. Studies on lipid oxidation kinetics demonstrate that ALA oxidizes at a rate approximately 2 to 3 times faster than linoleic acid (which contains only two bis-allylic hydrogens) and orders of magnitude faster than oleic acid under standard atmospheric conditions [1]. This rapid degradation necessitates strict procurement specifications, including inert gas blanketing (e.g., argon or nitrogen) and cold storage to prevent premature polymerization and rancidity [2].

| Evidence Dimension | Relative Autoxidation Rate |

| Target Compound Data | High oxidation rate (driven by 4 bis-allylic hydrogens) |

| Comparator Or Baseline | 2-3x slower oxidation rate (Linoleic acid, 2 bis-allylic hydrogens) |

| Quantified Difference | 200-300% increase in autoxidation susceptibility |

| Conditions | Exposure to atmospheric oxygen at ambient temperatures |

Dictates mandatory cold-chain logistics, inert packaging, and the immediate addition of antioxidants during formulation to prevent material loss.

Membrane Fusogenicity in Lipid Nanoparticle (LNP) Delivery Systems

In the synthesis of ionizable lipids for mRNA and siRNA delivery, the choice of the hydrophobic tail significantly impacts transfection efficiency. Lipids incorporating linolenyl tails (derived from ALA, 3 double bonds) exhibit greater conformational flexibility and membrane fluidity compared to those with linoleyl tails (derived from LA, 2 double bonds) [1]. This increased unsaturation enhances the fusogenicity of the LNP with the endosomal membrane, facilitating superior endosomal escape and higher cytosolic delivery of nucleic acid payloads[2].

| Evidence Dimension | LNP Transfection Efficiency / Fusogenicity |

| Target Compound Data | Enhanced endosomal escape (Linolenyl-derived lipids, 18:3) |

| Comparator Or Baseline | Lower endosomal escape (Linoleyl-derived lipids, 18:2) |

| Quantified Difference | Higher membrane fluidity and superior intracellular payload release |

| Conditions | In vitro/in vivo nucleic acid transfection assays using formulated LNPs |

Critical for biopharma developers designing next-generation lipid excipients to maximize mRNA/siRNA delivery efficacy.

Metabolic Pathway Specificity in Defined Cell Culture Media

Alpha-linolenic acid is the obligate upstream precursor for the omega-3 metabolic pathway, specifically converted by Δ6-desaturase to stearidonic acid, and ultimately to EPA and DHA. Linoleic acid competes for this exact same enzyme to produce omega-6 arachidonic acid[1]. Because Δ6-desaturase has a limited capacity, a high ratio of LA to ALA suppresses omega-3 synthesis. Supplying pure ALA is required to force metabolic flux toward anti-inflammatory omega-3 lipid mediators in engineered cell lines or precision nutritional formulations [2].

| Evidence Dimension | Enzymatic Pathway Flux (Δ6-desaturase) |

| Target Compound Data | Exclusive precursor to Omega-3 pathway (EPA/DHA) |

| Comparator Or Baseline | Exclusive precursor to Omega-6 pathway (Arachidonic acid) |

| Quantified Difference | Complete divergence in downstream lipid mediator synthesis |

| Conditions | In vivo or in vitro cellular metabolism assays |

Crucial for biomanufacturing and nutraceutical applications where specific enrichment of omega-3 downstream metabolites is the primary biological endpoint.

Synthesis of Fast-Drying Alkyd Resins and Industrial Coatings

Due to its exceptionally high iodine value (~274 g I2/100g), ALA is the preferred precursor for formulating fast-drying alkyd resins, varnishes, and industrial coatings where rapid oxidative crosslinking is required to form hard, durable films [1].

Precursor for Ionizable Lipids in mRNA/siRNA Lipid Nanoparticles (LNPs)

The triple-unsaturated aliphatic tail of ALA is utilized in the synthesis of advanced ionizable lipids. The resulting linolenyl tails increase LNP membrane fluidity and fusogenicity, directly improving endosomal escape and transfection efficiency for gene therapies [1].

Omega-3 Enrichment in Defined Cell Culture Media

As the obligate precursor to the omega-3 metabolic pathway, high-purity ALA is essential for defined cell culture media designed to study or produce anti-inflammatory lipid mediators (EPA/DHA), avoiding the competitive inhibition caused by linoleic acid [1].

Physical Description

Liquid, Other Solid

Colorless liquid; [Merck Index]

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

6.46 (LogP)

6.46

Appearance

Melting Point

-16.5 °C

UNII

Related CAS

22333-90-0 (calcium salt)

38660-45-6 (potassium salt)

85392-75-2 (tin(2+) salt)

94138-91-7 (lithium salt)

822-18-4 (sodium salt/solvate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1903 of 2183 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 280 of 2183 companies with hazard statement code(s):;

H317 (80.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (18.21%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Linolenic Acid is an essential fatty acid belonging to the omega-3 fatty acids group. It is highly concentrated in certain plant oils and has been reported to inhibit the synthesis of prostaglandin resulting in reduced inflammation and prevention of certain chronic diseases.

Mechanism of Action

Vapor Pressure

0.00000054 [mmHg]

Pictograms

Irritant;Health Hazard

Other CAS

68424-45-3

Wikipedia

Octadeca-9,12,15-trienoic acid

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning; Emollient; Surfactant

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Paper Manufacturing

Miscellaneous Manufacturing

9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-: ACTIVE